Montelukast-d6 (sodium salt) is a deuterated derivative of Montelukast sodium, a widely used leukotriene receptor antagonist. This compound is primarily utilized in the treatment of asthma and allergic rhinitis. The incorporation of deuterium atoms in Montelukast-d6 enhances its metabolic stability and prolongs its half-life in biological systems, making it a valuable tool in pharmacological research and clinical applications.
Montelukast-d6 is classified as a leukotriene receptor antagonist, specifically targeting the cysteinyl leukotriene receptor 1. It is used as an internal standard for quantifying Montelukast in various analytical methods, including gas chromatography and liquid chromatography coupled with mass spectrometry. The chemical structure of Montelukast-d6 can be represented by the formula CHClDNOS·Na, with a molecular weight of 614.2 g/mol .
The synthesis of Montelukast-d6 involves several key steps:
Industrial production typically follows similar synthetic routes but is scaled up for larger quantities.
Montelukast-d6 possesses a complex molecular structure characterized by multiple functional groups and a unique arrangement of atoms. The structural formula can be expressed as:
The presence of deuterium atoms (D) instead of hydrogen (H) contributes to its unique properties, particularly in pharmacokinetics.
Montelukast-d6 can undergo various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or nucleophiles for substitution reactions .
Montelukast-d6 functions by selectively blocking the action of leukotriene D4 at the cysteinyl leukotriene receptor 1. This inhibition prevents bronchoconstriction, inflammation, and mucus production associated with asthma and allergic rhinitis. The presence of deuterium enhances the compound's metabolic stability, resulting in prolonged therapeutic effects .
These properties make Montelukast-d6 suitable for various scientific applications.
Montelukast-d6 has several important applications:
Montelukast-d6 sodium salt is a deuterated analogue of the leukotriene receptor antagonist Montelukast sodium, where six hydrogen atoms (denoted by the "-d6" suffix) are replaced by deuterium (²H or D), a stable hydrogen isotope. Its molecular formula is C35H29D6ClNNaO3S, with a molecular weight of 614.20 g/mol [6] [7]. The sodium salt moiety enhances solubility, critical for in vitro pharmacological assays.
The systematic IUPAC name is:1-[1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl-d6)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid Sodium Salt [7]. Key identifiers include:
Structurally, deuterium atoms are incorporated at the two methyl groups of the tert-butanol moiety (i.e., (CH3)2C(OH) → (CD3)2C(OH)), a site metabolically vulnerable to oxidation [4]. This modification preserves the parent compound’s stereochemistry and receptor-binding affinity while altering pharmacokinetic properties.
Table 1: Key Chemical Characteristics of Montelukast-d6 Sodium Salt
Property | Value |
---|---|
Molecular Formula | C35H29D6ClNNaO3S |
Molecular Weight | 614.20 g/mol |
Appearance | Off-white solid |
Purity Specifications | ≥97.7% (by HPLC); 99% atom D enrichment |
Deuterium Positions | Two methyl groups of the tert-butanol |
Montelukast (brand name Singulair®) was first approved in 1998 as a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist for asthma management [5]. The deuterated analogue, Montelukast-d6 sodium salt, emerged in the early 2000s alongside advances in stable isotope labeling for pharmacological research.
Deuterated drug analogues exploit the kinetic isotope effect (KIE), where the carbon-deuterium bond (C–D) is stronger and slower to cleave than carbon-hydrogen (C–H) bonds. This reduces metabolic degradation at deuterated sites, potentially prolonging half-life and altering metabolite profiles [4]. For Montelukast, which undergoes hepatic metabolism via CYP2C8, deuteration targets positions involved in oxidative pathways to:
Montelukast-d6 sodium salt is indispensable in quantitative pharmacology due to its near-identical physicochemical properties to non-deuterated Montelukast, differing only in mass. Key applications include:
1. Bioanalytical Internal Standard
2. Metabolic Stability Studies
3. Receptor Binding and Distribution Studies
Table 2: Pharmacological Research Applications of Montelukast-d6 Sodium Salt
Application | Research Utility |
---|---|
LC-MS/MS Quantification | Internal standard for Montelukast in human plasma; ensures assay accuracy and precision |
Metabolic Profiling | Tracks isotope effects on oxidative metabolism; identifies vulnerable sites |
In vitro Binding Assays | Maintains CysLT1 antagonism (IC50 ~1–10 nM); deuterium does not impair receptor affinity |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: